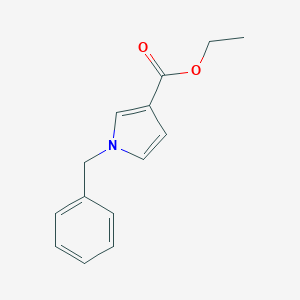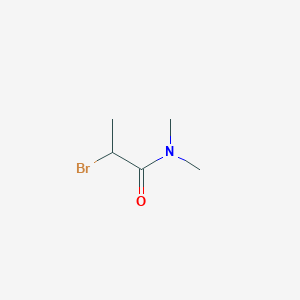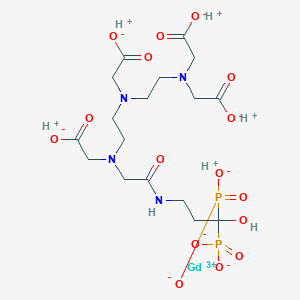
Fucoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fucoside B is a type of fucosylated glycosphingolipid that has been found in various marine organisms, including sea cucumbers and sea urchins. It has been the focus of numerous scientific studies due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Fucoside B is not fully understood. However, several studies have reported that Fucoside B exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. Fucoside B has also been shown to interact with various cellular receptors, including Toll-like receptors (TLRs) and integrins.
Biochemische Und Physiologische Effekte
Fucoside B has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including hyaluronidase and phospholipase A2. Fucoside B has also been reported to exhibit antioxidant activity and protect against oxidative stress. In addition, Fucoside B has been shown to modulate the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Fucoside B has several advantages for lab experiments. It is a natural product and can be easily isolated from marine organisms. Fucoside B is also stable under various conditions and can be easily synthesized using chemical methods. However, Fucoside B has some limitations for lab experiments. It is a complex molecule, and its synthesis is challenging and time-consuming. In addition, Fucoside B is expensive, which limits its use in large-scale experiments.
Zukünftige Richtungen
Several future directions can be explored in the field of Fucoside B research. One of the future directions is to investigate the potential of Fucoside B as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune diseases. Another future direction is to explore the use of Fucoside B as a drug delivery system. Fucoside B can be conjugated with various drugs and used as a carrier to deliver drugs to specific cells or tissues. Furthermore, the development of new synthesis methods for Fucoside B can also be explored to reduce the cost and time required for its synthesis.
Conclusion:
In conclusion, Fucoside B is a promising therapeutic agent that has been extensively studied for its potential applications in various diseases. The synthesis of Fucoside B is a complex and challenging process, and several methods have been developed for its synthesis. Fucoside B exhibits various biochemical and physiological effects and exerts its therapeutic effects by modulating various signaling pathways and cellular receptors. Fucoside B has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations due to its complexity and cost. Several future directions can be explored in the field of Fucoside B research, including its use as a drug delivery system and the development of new synthesis methods.
Synthesemethoden
The synthesis of Fucoside B is a complex and challenging process due to its complex structure. Several methods have been developed for the synthesis of Fucoside B, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Among them, chemical synthesis is the most common method used for the synthesis of Fucoside B. The chemical synthesis of Fucoside B involves the use of various reagents and catalysts to assemble the molecule step by step.
Wissenschaftliche Forschungsanwendungen
Fucoside B has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. Several studies have reported that Fucoside B exhibits anti-inflammatory, anti-tumor, and immunomodulatory activities. Fucoside B has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to modulate the immune response by regulating the production of cytokines and chemokines.
Eigenschaften
CAS-Nummer |
133470-56-1 |
|---|---|
Produktname |
Fucoside B |
Molekularformel |
C25H40O5 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-[(3E,5Z)-6-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)-2-methylhepta-3,5-dien-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C25H40O5/c1-8-25(7)13-11-18(14-19(25)16(2)3)17(4)10-9-12-24(5,6)30-23-22(28)21(27)20(26)15-29-23/h8-10,12,18-23,26-28H,1-2,11,13-15H2,3-7H3/b12-9+,17-10-/t18?,19?,20-,21-,22+,23-,25?/m1/s1 |
InChI-Schlüssel |
NUXJYWUAZCOBLA-HNYIMRRASA-N |
Isomerische SMILES |
CC(=C)C1CC(CCC1(C)C=C)/C(=C\C=C\C(C)(C)O[C@@H]2[C@H]([C@@H]([C@@H](CO2)O)O)O)/C |
SMILES |
CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C |
Kanonische SMILES |
CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C |
Synonyme |
fucoside B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)












